3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one
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Overview
Description
3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one is a chemical compound with a unique structure that combines a pyridinone core with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridinone Core: This can be achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyridinone reacts with a piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological macromolecules.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one can be compared with other similar compounds, such as:
Pyridinone Derivatives: These compounds share the pyridinone core but differ in their substituents.
Piperidine Derivatives: These compounds have a piperidine ring but may have different functional groups attached.
The uniqueness of this compound lies in its specific combination of the pyridinone and piperidine moieties, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N2O |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-methyl-5-(1-methylpiperidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C12H18N2O/c1-9-7-10(8-13-12(9)15)11-5-3-4-6-14(11)2/h7-8,11H,3-6H2,1-2H3,(H,13,15) |
InChI Key |
CEHJVFUALXIYEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CNC1=O)C2CCCCN2C |
Origin of Product |
United States |
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